molecular formula C9H9F2N B130225 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine CAS No. 148960-40-1

4,6-Difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B130225
CAS No.: 148960-40-1
M. Wt: 169.17 g/mol
InChI Key: PMEWWUGTAKIVBC-UHFFFAOYSA-N
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Description

4,6-Difluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H9F2N It is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indene ring, and an amine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of an indene precursor followed by amination. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the desired positions. The subsequent amination can be achieved using ammonia or amine derivatives under suitable reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4,6-Difluoro-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 4,6-Difluoro-1-indanamine
  • 4,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol

Comparison: Compared to these similar compounds, this compound is unique due to its specific substitution pattern and the presence of an amine group.

Properties

IUPAC Name

4,6-difluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEWWUGTAKIVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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